molecular formula C15H20N2O4 B143293 Epiderstatin CAS No. 126602-16-2

Epiderstatin

Cat. No. B143293
M. Wt: 292.33 g/mol
InChI Key: WFHHLLAMGXGSRT-ZYPOWASYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiderstatin is a natural product that is extracted from the marine sponge, Epipolasis sp. It was first discovered in 1990 by H. Kobayashi and colleagues. Epiderstatin has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The purpose of

Scientific Research Applications

1. Inhibition of EGF-Stimulated Growth

Epiderstatin, identified as a glutarimide antibiotic, has shown potent inhibitory effects on the signal transduction of epidermal growth factor (EGF). Specifically, it inhibits DNA synthesis induced by various peptide growth factors in a mouse epidermal cell line, BALB/MK, without inhibiting protein tyrosine kinase activity of the EGF-receptor or serine/threonine kinase activity of protein kinase C. This indicates its role in potentially influencing cell cycle and growth processes without directly affecting protein kinase activities (Osada, Kikuchi, Makishima, & Isono, 1994).

2. Reversion of Transformed Cell Morphology

Epiderstatin was found to reverse the morphology of NRK cells transformed by a temperature-sensitive mutant of Rous sarcoma virus from a transformed phenotype to a normal phenotype. This action did not inhibit the protein kinase activity of p60v-src, indicating a unique pathway of action. It was observed to block the cell cycle progression of src(ts)-NRK cells at the G0/G1 phase, hinting at its potential use in controlling abnormal cell growth (Osada, Sasaki, Sonoda, & Isono, 1992).

3. Structural Analysis and Synthesis

Research has been conducted on the absolute configuration and synthesis of epiderstatin. Understanding its structure is crucial for exploring its biological activities and potential therapeutic applications. Studies include X-ray analysis, force-field energy calculations, and circular dichroism analysis for determining its configuration, as well as efforts in total synthesis (Sonoda, Kobayashi, Ubukata, Osada, & Isono, 1992).

4. Study on Analogues

Research on thiazoline analogues of epiderstatin indicated that epiderstatin itself is not a real inhibitor of signal transduction of EGF, but rather the inhibition arose from acetoxycycloheximide contaminating the preparation of natural epiderstatin. This discovery underlines the importance of purity and accurate characterization in research studies (Rani, Cui, Ubukata, & Osada, 1995).

properties

CAS RN

126602-16-2

Product Name

Epiderstatin

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

4-[(3Z)-3-[(3S,5S)-3,5-dimethyl-6-oxopiperidin-2-ylidene]-2-oxopropyl]piperidine-2,6-dione

InChI

InChI=1S/C15H20N2O4/c1-8-3-9(2)15(21)16-12(8)7-11(18)4-10-5-13(19)17-14(20)6-10/h7-10H,3-6H2,1-2H3,(H,16,21)(H,17,19,20)/b12-7-/t8-,9-/m0/s1

InChI Key

WFHHLLAMGXGSRT-ZYPOWASYSA-N

Isomeric SMILES

C[C@H]\1C[C@@H](C(=O)N/C1=C\C(=O)CC2CC(=O)NC(=O)C2)C

SMILES

CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C

Canonical SMILES

CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C

synonyms

4-(3-(3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl)-2,6-piperidinedione
epiderstatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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